molecular formula C15H10BNO5 B8540450 5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione

5-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B8540450
M. Wt: 295.06 g/mol
InChI Key: DAJQCRWWENLUDH-UHFFFAOYSA-N
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Patent
US08461135B2

Procedure details

A mixture of 5-(4-Carbamoyl-3-methoxycarbonylphenoxy)-1-hydroxy-2,1-benzoxaborole (560 mg, 1.71 mmol) and 1 M NaOH (5 mL) in methanol (15 mL) was stirred at room temperature for 10 min. The mixture was acidified with 6 M HCl, and extracted with ethyl acetate. The organic layer was washed with brine and dried on anhydrous sodium sulfate. The solvent was removed under reduced pressure and the residue was triturated with ethyl acetate to give 5-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yloxy)isoindoline-1,3-dione (380 mg, 75%).
Name
5-(4-Carbamoyl-3-methoxycarbonylphenoxy)-1-hydroxy-2,1-benzoxaborole
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:20]=[CH:19][C:7]([O:8][C:9]2[CH:10]=[CH:11][C:12]3[B:16]([OH:17])[O:15][CH2:14][C:13]=3[CH:18]=2)=[CH:6][C:5]=1[C:21]([O:23]C)=O)(=[O:3])[NH2:2].[OH-].[Na+].Cl>CO>[OH:17][B:16]1[C:12]2[CH:11]=[CH:10][C:9]([O:8][C:7]3[CH:6]=[C:5]4[C:4](=[CH:20][CH:19]=3)[C:1](=[O:3])[NH:2][C:21]4=[O:23])=[CH:18][C:13]=2[CH2:14][O:15]1 |f:1.2|

Inputs

Step One
Name
5-(4-Carbamoyl-3-methoxycarbonylphenoxy)-1-hydroxy-2,1-benzoxaborole
Quantity
560 mg
Type
reactant
Smiles
C(N)(=O)C1=C(C=C(OC=2C=CC3=C(COB3O)C2)C=C1)C(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl acetate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OB1OCC2=C1C=CC(=C2)OC=2C=C1C(NC(C1=CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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